3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide
Description
The compound 3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide features a propanamide backbone with two distinct aromatic substituents:
Properties
Molecular Formula |
C19H21N5O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C19H21N5O4/c1-26-16-8-6-14(11-15(16)24-12-20-22-23-24)21-19(25)9-5-13-4-7-17(27-2)18(10-13)28-3/h4,6-8,10-12H,5,9H2,1-3H3,(H,21,25) |
InChI Key |
DJQJKZJNWDBBJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CC(=C(C=C2)OC)OC)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form an intermediate compound.
Introduction of the tetrazole ring: The intermediate is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring.
Final coupling: The final step involves coupling the tetrazole-containing intermediate with 4-methoxyphenylpropanamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic compound with a molecular weight of approximately 383.4 g/mol and a molecular formula of C19H21N5O4 . It is characterized by methoxy and tetrazole functional groups and is investigated for its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
- Anti-Inflammatory and Anticancer Research The compound has been investigated for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. It may interact with specific molecular targets, inhibiting certain enzymes or receptors involved in cellular signaling pathways, which could lead to modulation of cell proliferation and survival, suggesting possible therapeutic effects against various diseases.
- Inhibition of Kinases Studies have shown that this compound may inhibit specific kinases involved in cell signaling pathways. This inhibition could lead to reduced cell proliferation, making it a candidate for further research in cancer therapy.
- Unique Reactivity The uniqueness of this compound lies in the combination of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups. This combination may confer distinct electronic and steric properties compared to other similar compounds, resulting in unique reactivity patterns and interactions with biological targets.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features |
|---|---|
| N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | Contains similar methoxy and tetrazole groups |
| N-(4-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | Similar phenolic structures but different substitutions |
Synthesis
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain signaling pathways involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
*Estimated based on structural analogs.
Key Observations
Acetamide derivatives (e.g., ) exhibit shorter chains, which may reduce steric hindrance but limit hydrophobic interactions .
Substituent Effects: Tetrazole vs. Triazole/Benzotriazole: Tetrazoles (pKa ~4.9) mimic carboxylic acids, enhancing solubility and bioavailability compared to triazoles (pKa ~8–10) .
Biological Activity :
- Kinase Inhibition : Compounds with pyridinyl-imidazolyl substituents (e.g., 11a) show potent kinase inhibition due to interactions with ATP-binding pockets . The target compound’s tetrazole group may similarly engage in hydrogen bonding with kinase residues.
- Cerebral Ischemia Markers : Nitroimidazole derivatives () leverage nitro groups for radiosensitization, a property absent in methoxy/tetrazole-based analogs .
Synthetic Routes :
Biological Activity
3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic compound with a complex structure that includes methoxy and tetrazole functional groups. Its molecular formula is C19H21N5O4, with a molecular weight of approximately 383.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research.
Structure and Synthesis
The compound's unique structure is characterized by the presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, which may influence its electronic and steric properties. The synthesis typically involves several steps, optimizing conditions to enhance yield and purity through advanced catalysts.
Biological Activity Overview
Research indicates that this compound may interact with specific biological targets, inhibiting enzymes or receptors involved in cell signaling pathways. This interaction could lead to modulation of cell proliferation and survival, suggesting therapeutic potentials against various diseases.
Potential Therapeutic Areas
- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, although detailed mechanisms remain to be elucidated.
Anticancer Studies
Recent studies have focused on the anticancer effects of similar compounds containing tetrazole moieties. For instance, a series of 1H-tetrazole derivatives were synthesized and tested against cancer cell lines such as HeLa and A549. The results indicated significant antiproliferative activity with IC50 values in the nanomolar range, showcasing the potential of tetrazole-containing compounds in cancer therapy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 6–31 | SGC-7901 | < 0.01 |
| Compound 12a | HeLa | 0.50 |
| Compound 12b | MDA-MB-231 | 0.82 |
Mechanistic Insights
Mechanistic studies reveal that certain tetrazole derivatives bind to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest in the G2/M phase . This mode of action highlights the importance of structural features in determining biological activity.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of these compounds. For example:
- Methoxy Groups : Enhance solubility and bioavailability.
- Tetrazole Moiety : Contributes to binding affinity with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
